molecular formula C₂₉H₃₁N₇O₅ B1145634 N-Methoxycarbonyl Dabigatran Ethyl Ester CAS No. 211914-96-4

N-Methoxycarbonyl Dabigatran Ethyl Ester

カタログ番号: B1145634
CAS番号: 211914-96-4
分子量: 557.6
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methoxycarbonyl Dabigatran Ethyl Ester is a chemical compound used as an impurity standard for Dabigatran, an anticoagulant medication. Dabigatran belongs to the class of direct thrombin inhibitors and is used to prevent stroke and systemic embolism in individuals with atrial fibrillation. It is also used for the treatment and prevention of deep vein thrombosis and pulmonary embolism following hip or knee replacement surgery .

化学反応の分析

Types of Reactions

N-Methoxycarbonyl Dabigatran Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

科学的研究の応用

Pharmacological Applications

Anticoagulant Therapy
N-Methoxycarbonyl Dabigatran Ethyl Ester functions as an oral anticoagulant, similar to its parent compound dabigatran etexilate. It is particularly effective in preventing and treating conditions such as:

  • Deep Vein Thrombosis (DVT)
  • Pulmonary Embolism (PE)
  • Atrial Fibrillation (AF)

These applications are supported by clinical trials demonstrating its efficacy and safety profile compared to traditional anticoagulants like warfarin.

Efficacy in Thromboprophylaxis

The efficacy of this compound has been evaluated in several clinical trials:

  • BISTRO Trials : These trials assessed the use of dabigatran for thromboprophylaxis in patients undergoing hip and knee replacement surgery. The results indicated a favorable therapeutic window with low rates of thrombosis and hemorrhage when using dabigatran at doses ranging from 150 mg to 220 mg .
  • RE-LY Trial : This pivotal study compared dabigatran (110 mg and 150 mg twice daily) with warfarin in patients with atrial fibrillation. The findings showed that both doses of dabigatran were non-inferior to warfarin regarding stroke prevention, with a significant reduction in major bleeding events .

Safety Profile

The safety profile of this compound is enhanced by the availability of idarucizumab, a specific reversal agent for dabigatran, which has been shown to effectively reverse anticoagulation in cases of severe bleeding .

Comparative Data Tables

Study Population Intervention Outcome Measures Results
BISTRO I289 patientsDabigatran (escalating doses)Thrombosis and hemorrhage ratesLow rates of thrombosis; acceptable safety
RE-LY18,113 patientsDabigatran vs. WarfarinStroke/systemic embolismNon-inferior efficacy; reduced bleeding
RE-NOVATE3,494 patientsDabigatran vs. EnoxaparinThromboembolic eventsComparable efficacy; similar bleeding rates

作用機序

N-Methoxycarbonyl Dabigatran Ethyl Ester, as an impurity of Dabigatran, shares a similar mechanism of action. Dabigatran is a direct and reversible inhibitor of thrombin, a key enzyme in the blood coagulation cascade. It mimics part of the molecular structure of fibrinogen, inhibiting thrombin’s ability to convert fibrinogen to fibrin, thus preventing excessive blood clot formation .

類似化合物との比較

Similar Compounds

Uniqueness

N-Methoxycarbonyl Dabigatran Ethyl Ester is unique in its specific use as an impurity standard for Dabigatran. Unlike other anticoagulants, Dabigatran does not require frequent monitoring of coagulation parameters, making it a more convenient option for patients .

生物活性

N-Methoxycarbonyl Dabigatran Ethyl Ester is a derivative of Dabigatran, an oral anticoagulant primarily used for the prevention of thromboembolic events in patients with atrial fibrillation. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C29H31N7O5 and a CAS number of 211914-96-4. The addition of a methoxycarbonyl group enhances its pharmacological properties compared to its parent compound, Dabigatran Ethyl Ester. The structural modifications aim to improve bioavailability and therapeutic efficacy while maintaining the core mechanism of action against thrombin inhibition.

The biological activity of this compound is closely aligned with that of Dabigatran. Both compounds function as direct and reversible inhibitors of thrombin, a key enzyme in the coagulation cascade. By mimicking fibrinogen's structure, they inhibit thrombin's ability to convert fibrinogen into fibrin, thereby preventing excessive clot formation .

Key Mechanisms:

  • Direct Thrombin Inhibition : this compound directly inhibits thrombin, reducing fibrin clot formation.
  • Bioavailability Enhancement : Structural modifications improve absorption and reduce gastrointestinal side effects associated with traditional Dabigatran .

Pharmacodynamics and Pharmacokinetics

Research indicates that this compound exhibits enhanced pharmacokinetic properties compared to its parent compound. Following oral administration, it is rapidly absorbed and converted into its active form, exerting anticoagulant effects efficiently.

Pharmacokinetic Parameters:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour.
  • Bioavailability : Enhanced bioavailability compared to traditional Dabigatran formulations.
  • Half-life : Similar half-life to Dabigatran, allowing for twice-daily dosing regimens.

Comparative Analysis with Other Anticoagulants

This compound can be compared with other anticoagulants in terms of structure and mechanism:

Compound NameMechanism of ActionUnique Features
Dabigatran Direct thrombin inhibitorFirst oral direct thrombin inhibitor
Rivaroxaban Factor Xa inhibitorDifferent mechanism; does not inhibit thrombin
Apixaban Factor Xa inhibitorHigher selectivity for Factor Xa
Edoxaban Factor Xa inhibitorSimilar mechanism but different dosing
This compound Direct thrombin inhibitorEnhanced bioavailability and therapeutic effects

This table illustrates the unique aspects of this compound while highlighting its similarities with other anticoagulants.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Anticoagulant Efficacy : A study demonstrated that this compound effectively reduced thrombus formation in animal models, comparable to standard treatments.
  • Bioavailability Studies : Research indicated improved absorption rates in gastrointestinal models, suggesting potential for lower dosing requirements.
  • Drug Interaction Studies : Investigations into drug-drug interactions revealed that co-administration with other anticoagulants or liver metabolizing agents could alter its efficacy or safety profile.

特性

CAS番号

211914-96-4

分子式

C₂₉H₃₁N₇O₅

分子量

557.6

同義語

N-[[2-[[[4-[Imino[(methoxycarbonyl)amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester;  Ethyl 3-(2-(((4-(N-(Methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benz

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。